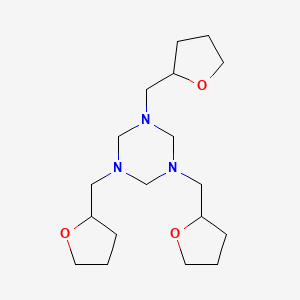
1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazinane is a chemical compound that belongs to the class of triazinanes. This compound is characterized by the presence of three oxolan-2-ylmethyl groups attached to a triazinane ring. Triazinanes are known for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of 1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazinane typically involves the reaction of triazinane with oxolan-2-ylmethyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields of the desired product.
In industrial production, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazinane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically leads to the formation of oxolan-2-ylmethyl triazinane derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions result in the formation of reduced triazinane derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, such as amines or thiols, leading to the formation of substituted triazinane derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions are typically functionalized triazinane derivatives with diverse chemical properties.
Aplicaciones Científicas De Investigación
1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazinane has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, the compound is used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its ability to form stable complexes with biomolecules makes it useful in biochemical assays and drug discovery.
Medicine: The compound has potential applications in the development of pharmaceuticals, particularly as a scaffold for designing new drugs. Its triazinane core can be modified to enhance biological activity and selectivity.
Industry: In industrial applications, this compound is used as an intermediate in the production of specialty chemicals, polymers, and materials with advanced properties.
Mecanismo De Acción
The mechanism of action of 1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazinane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazinane core can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, the oxolan-2-ylmethyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
The pathways involved in the compound’s mechanism of action may include signal transduction pathways, metabolic pathways, and cellular processes. The compound’s ability to modulate these pathways makes it a valuable tool in studying biological systems and developing therapeutic agents.
Comparación Con Compuestos Similares
1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazinane can be compared with other similar compounds, such as:
1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazine: This compound has a similar structure but with a triazine core instead of a triazinane core. The presence of the triazine ring imparts different chemical properties and reactivity.
1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazepane: This compound features a triazepane ring, which has an additional nitrogen atom compared to triazinane. The extra nitrogen atom affects the compound’s stability and reactivity.
1,3,5-Tris(oxolan-2-ylmethyl)-1,3,5-triazocane: This compound contains a triazocane ring, which has a larger ring size compared to triazinane. The larger ring size influences the compound’s conformational flexibility and binding interactions.
The uniqueness of this compound lies in its specific triazinane core and the arrangement of oxolan-2-ylmethyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
69141-51-1 |
|---|---|
Fórmula molecular |
C18H33N3O3 |
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
1,3,5-tris(oxolan-2-ylmethyl)-1,3,5-triazinane |
InChI |
InChI=1S/C18H33N3O3/c1-4-16(22-7-1)10-19-13-20(11-17-5-2-8-23-17)15-21(14-19)12-18-6-3-9-24-18/h16-18H,1-15H2 |
Clave InChI |
CSBMKJSLLGCYGV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CN2CN(CN(C2)CC3CCCO3)CC4CCCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















